molecular formula C10H11ClN2 B11904287 1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride

Cat. No.: B11904287
M. Wt: 194.66 g/mol
InChI Key: JIRKFIJSEAIOCH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H10N2·HCl. It is a derivative of tetrahydroquinoline, a bicyclic structure that is part of the larger class of nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar dehydrating agents. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects at the molecular level. The exact pathways and targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research focused on developing new therapeutic agents .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-carbonitrile;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6,12H,1-2,5H2;1H

InChI Key

JIRKFIJSEAIOCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C#N)NC1.Cl

Origin of Product

United States

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